Butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fieldsThese compounds are known for their roles in polymer chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Butyl 2-methylprop-2-enoate
-
2-methylprop-2-enoic acid
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Esterification: As mentioned, butyl 2-methylprop-2-enoate is formed through esterification.
Polymerization: Both compounds undergo polymerization reactions to form polymers used in various applications.
Addition Reactions: These compounds can participate in addition reactions with other monomers to form copolymers.
Common Reagents and Conditions
Catalysts: Sulfuric acid for esterification, cobalt or manganese acetate for oxidation.
Initiators: Peroxides or azo compounds for polymerization.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Chemistry: These compounds are extensively used in the synthesis of polymers and copolymers, which are essential in the production of plastics, resins, and coatings.
Biology and Medicine
Drug Delivery Systems: Polymers derived from these compounds are used in drug delivery systems due to their biocompatibility and controlled release properties.
Industry
Wirkmechanismus
The mechanism by which these compounds exert their effects primarily involves their ability to undergo polymerization. The double bonds in their structures allow them to react with initiators, forming long polymer chains. These polymers can then interact with various molecular targets, depending on their application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl 2-methylprop-2-enoate: Similar in structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl 2-methylprop-2-enoate: The presence of the butyl group provides unique properties such as increased hydrophobicity and flexibility in the resulting polymers.
2-methylprop-2-enoic acid: Its ability to form various esters and polymers makes it highly versatile in industrial applications.
Eigenschaften
CAS-Nummer |
26284-14-0 |
---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H14O2.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-3(2)4(5)6/h2,4-6H2,1,3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
VOOQRJIZEJHBGL-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.